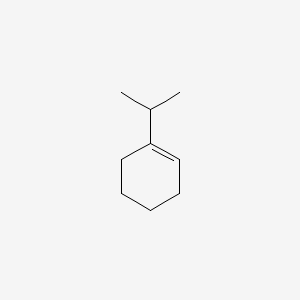

1-Isopropyl-1-cyclohexene

Beschreibung

Historical Context and Significance of Cycloalkenes in Chemical Research

Cycloalkenes, as a class of unsaturated cyclic hydrocarbons, have been a subject of scientific inquiry for well over a century. wikipedia.org Early research focused on understanding the inherent strain and reactivity of these cyclic systems, particularly in smaller rings like cyclopropane (B1198618) and cyclobutane. libretexts.org The study of cycloalkenes has been instrumental in developing fundamental concepts in organic chemistry, including ring strain theory and the mechanisms of electrophilic additions. libretexts.org The development of synthetic methodologies to access and manipulate cycloalkenes has paved the way for the construction of intricate molecular architectures found in natural products and pharmaceuticals.

The significance of cycloalkenes lies in their ability to undergo a wide array of chemical reactions. The carbon-carbon double bond within the ring is a site of high electron density, making it susceptible to attack by electrophiles. fiveable.me This reactivity allows for a diverse range of transformations, including hydrogenation, halogenation, and oxidation, which introduce new functional groups and stereocenters. libretexts.orgacgpubs.org

Importance of Substituted Cyclohexenes in Contemporary Organic Synthesis

Substituted cyclohexenes are of paramount importance in modern organic synthesis due to their prevalence in the structures of many natural products and biologically active molecules. mdpi.com The strategic placement of substituents on the cyclohexene (B86901) ring allows for precise control over the molecule's three-dimensional shape and reactivity. This control is crucial for designing and synthesizing new therapeutic agents and advanced materials.

The versatility of substituted cyclohexenes stems from their role as key synthetic intermediates. They can be readily transformed into a variety of other functional groups and ring systems. For instance, the Diels-Alder reaction, a powerful tool for ring formation, often utilizes substituted cyclohexenes as dienophiles. fiveable.me Furthermore, the development of stereoselective methods for the synthesis of chiral substituted cyclohexenes has been a major focus of contemporary research, as the stereochemistry of a molecule is often critical to its biological function. mdpi.com The ability to construct highly functionalized and sterically hindered cyclohexenes is a continuing area of investigation, with new catalytic methods being developed to achieve these challenging transformations. acs.org

Scope and Research Objectives for 1-Isopropyl-1-cyclohexene Investigations

The study of 1-isopropyl-1-cyclohexene (C₉H₁₆) provides a focused investigation into the influence of a specific alkyl substituent on the properties and reactivity of the cyclohexene core. Research objectives for this compound encompass a thorough understanding of its chemical behavior, including its synthesis, reaction mechanisms, and potential applications.

Key areas of investigation include:

Synthesis: Developing efficient and selective methods for the preparation of 1-isopropyl-1-cyclohexene is a primary objective. This includes exploring various starting materials and reaction conditions to optimize yield and purity.

Reactivity: A central goal is to elucidate the reaction pathways of 1-isopropyl-1-cyclohexene. This involves studying its behavior in various chemical transformations, such as electrophilic additions and oxidations, and understanding how the isopropyl group influences the regioselectivity and stereoselectivity of these reactions. vaia.com

Spectroscopic and Physical Properties: Characterizing the physical and spectroscopic properties of 1-isopropyl-1-cyclohexene is essential for its identification and for understanding its molecular structure. This includes determining its boiling point, density, and spectral data (NMR, IR, Mass Spectrometry). nih.govstenutz.eualfa-chemistry.com

The investigation of 1-isopropyl-1-cyclohexene serves as a model system for understanding the broader class of substituted cyclohexenes and contributes to the fundamental knowledge base of organic chemistry.

Interactive Data Tables

Physical and Chemical Properties of 1-Isopropyl-1-cyclohexene

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ | nih.govnist.gov |

| Molecular Weight | 124.22 g/mol | nih.gov |

| CAS Number | 4292-04-0 | nih.govnist.gov |

| Boiling Point | 155-157 °C | alfa-chemistry.com |

| Density | 0.832 g/mL | stenutz.eu |

| Refractive Index | 1.462 | stenutz.eu |

| Flash Point | 78 °F | alfa-chemistry.com |

Spectroscopic Data of 1-Isopropyl-1-cyclohexene

| Spectroscopic Technique | Characteristic Peaks/Signals | Source |

| ¹H NMR | δ 5.2–5.8 ppm (multiplet, cyclohexene protons), δ 2.0–2.5 ppm (septet, isopropyl methine), δ 0.9–1.1 ppm (doublet, isopropyl methyls) | |

| IR Spectroscopy | ~3050–3100 cm⁻¹ (sp² C-H stretch), ~1650–1680 cm⁻¹ (C=C stretch), ~1360–1385 cm⁻¹ (isopropyl C-H bend) | |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z 124 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8(2)9-6-4-3-5-7-9/h6,8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMCVIZKLGUPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334557 | |

| Record name | 1-Isopropyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4292-04-0 | |

| Record name | 1-Isopropyl-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-1-cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1 Isopropyl 1 Cyclohexene

Classical Approaches in Alkene Synthesis

Classical methods for alkene synthesis often involve multiple steps and rely on foundational reactions in organic chemistry. These approaches are well-established and frequently used in academic and research laboratories.

Multi-step Synthesis from Cyclohexanone (B45756) Precursors

A common and versatile starting material for the synthesis of 1-isopropyl-1-cyclohexene is cyclohexanone. One established route involves a two-step sequence. The first step is typically a Grignard reaction, a cornerstone of carbon-carbon bond formation. In this step, cyclohexanone is treated with isopropylmagnesium bromide, an organomagnesium halide. This reaction forms the tertiary alcohol, 1-isopropylcyclohexanol. youtube.com

The subsequent step involves the dehydration of the alcohol intermediate to yield the desired alkene. This elimination reaction is crucial for introducing the double bond into the cyclohexene (B86901) ring. An early method reported in 1933 utilized aluminum sulfate (B86663) as the reagent or catalyst for this dehydration step, following the initial reaction in a diethyl ether solvent.

Table 1: Grignard-based Synthesis of 1-Isopropyl-1-cyclohexene

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Cyclohexanone, Isopropyl Bromide | Magnesium | Isopropylmagnesium Bromide |

| 2 | Cyclohexanone, Isopropylmagnesium Bromide | Diethyl Ether | 1-Isopropylcyclohexanol |

Acid-Catalyzed Dehydration of Isopropylcyclohexanol

The acid-catalyzed dehydration of alcohols is a fundamental and widely employed method for synthesizing alkenes. jove.com For the preparation of 1-isopropyl-1-cyclohexene, the precursor is 1-isopropylcyclohexanol. This reaction involves the removal of a water molecule from the alcohol, facilitated by a strong acid catalyst. vaia.comaskfilo.com The process is reversible, and to optimize the yield of the alkene, the product is often distilled from the reaction mixture as it forms. labflow.com

The mechanism for the dehydration of secondary and tertiary alcohols like 1-isopropylcyclohexanol proceeds via an E1 pathway. jove.comjove.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). vaia.comaskfilo.comlabflow.com The departure of the water molecule results in the formation of a stable tertiary carbocation. A base then removes a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond. jove.com

However, this reaction can lead to a mixture of products. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is generally the major product. In the dehydration of 1-isopropylcyclohexanol, this can result in both 1-isopropyl-1-cyclohexene (endocyclic alkene) and propan-2-ylidenecyclohexane (exocyclic alkene). vaia.comaskfilo.com Under sulfuric acid catalysis, propan-2-ylidenecyclohexane is often the major product, with 1-isopropyl-1-cyclohexene being the minor product. vaia.comaskfilo.com

Catalyst Systems for Dehydration Reactions

A variety of acid catalysts can be employed for the dehydration of 1-isopropylcyclohexanol. The choice of catalyst can influence the reaction conditions and the distribution of products.

Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are the most common catalysts for this reaction. labflow.comchemguide.co.uk While effective, sulfuric acid can sometimes lead to charring and the formation of sulfur dioxide, complicating purification. chemguide.co.uk Phosphoric acid is often preferred as it produces cleaner results.

p-Toluenesulfonic Acid (TsOH): This is another strong organic acid used as a catalyst in dehydration reactions.

Lewis Acids: Metal triflates, such as those of hafnium (Hf(OTf)₄) and titanium (Ti(OTf)₄), have been shown to be effective catalysts for the dehydration of tertiary alcohols at lower temperatures compared to primary or secondary alcohols. rsc.org

Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, a sulfonic acid-functionalized polymer resin, can also be used. researchgate.net These offer the advantage of easy separation from the reaction mixture.

Reaction Conditions and Optimization

Optimizing the reaction conditions is critical to maximize the yield of the desired alkene and minimize side reactions.

Temperature: The reaction temperature is a crucial parameter. Tertiary alcohols dehydrate under relatively mild conditions compared to primary or secondary alcohols. jove.comjove.com The reaction is typically performed by heating the alcohol with the acid catalyst. To favor the formation of the alkene, the product, which has a lower boiling point than the starting alcohol, is continuously removed by distillation. labflow.com This shifts the equilibrium towards the products. For instance, in the dehydration of cyclohexanol (B46403) to cyclohexene, the reaction is controlled to keep the vapor temperature below 85 °C to prevent the distillation of the unreacted alcohol. labflow.com

Catalyst Concentration: The concentration of the acid catalyst affects the reaction rate. A higher concentration generally leads to a faster reaction but may also promote side reactions.

Removal of Water: Since dehydration is a reversible reaction, removing water as it is formed drives the equilibrium toward the alkene product. labflow.com This is often achieved through distillation.

Table 2: Comparison of Dehydration Catalysts for Tertiary Alcohols

| Catalyst System | Type | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Concentrated H₂SO₄ | Brønsted Acid | Heating | Readily available, low cost | Strong oxidizing agent, can cause charring chemguide.co.uk |

| Concentrated H₃PO₄ | Brønsted Acid | Heating, distillation | Cleaner reaction than H₂SO₄ | - |

| p-Toluenesulfonic Acid | Brønsted Acid | Heating | Effective catalyst | - |

| Metal Triflates (e.g., Hf(OTf)₄) | Lewis Acid | Lower temperatures (e.g., 150 °C) | High activity, robust rsc.org | Higher cost |

Advanced and Industrially Relevant Synthetic Protocols

Modern synthetic methods aim to improve efficiency, yield, and purity, often under milder conditions suitable for large-scale industrial production.

Low-Temperature Reactions Utilizing Triisopropyl Orthoformate

An advanced and patented method for preparing a precursor to 1-isopropyl-1-cyclohexene involves the reaction of cyclohexanone with triisopropyl orthoformate. google.com This process is designed to produce 1,1-diisopropoxycyclohexane, which can then be converted to the target alkene.

This industrial protocol is conducted at low temperatures, typically between -5 to 10°C, in a hydrocarbon solvent with p-toluenesulfonic acid as the catalyst. google.com The reaction of cyclohexanone with triisopropyl orthoformate avoids the use of isopropanol (B130326) and molecular sieves, which are often required in similar reactions, thereby reducing costs and simplifying the operational procedure. google.com After the reaction, the mixture is washed, the solvent is removed, and the product is purified by vacuum distillation, yielding a product with over 98% purity and yields in the range of 87-92%. google.com This high efficiency and purity make it a very attractive method for industrial applications. google.com

Catalytic Transformations for Enhanced Yield and Purity

Catalysts are crucial in the synthesis of 1-isopropyl-1-cyclohexene for improving reaction rates, yields, and purity. In the common dehydration of 1-isopropylcyclohexanol, strong protic acids are the catalysts of choice.

Acid Catalysis: Concentrated acids such as phosphoric acid (H₃PO₄) and p-toluenesulfonic acid (TsOH) are frequently employed. These acids facilitate the protonation of the hydroxyl group, a necessary step for its elimination as water. savemyexams.com The choice of acid can influence the reaction, as acids with non-nucleophilic conjugate bases, like phosphoric acid, are preferred to prevent competing substitution reactions. labflow.com The reaction is an equilibrium process, and the continuous removal of the alkene product by distillation shifts the equilibrium towards the formation of 1-isopropyl-1-cyclohexene, thereby increasing the yield. labflow.com

Metal-Based Catalysis: While acid catalysis is common for dehydration, other catalytic systems can be used for related transformations. For instance, dehydrogenation reactions using metal catalysts like palladium on carbon (Pd/C) are fundamental in organic synthesis for creating unsaturated compounds. ias.ac.in Iridium-based catalysts have also been shown to be effective in the synthesis of substituted cyclohexenes through tandem dehydrogenation and hydride shift cascades. acs.org

A specific industrial preparation of a precursor to 1-isopropyl-1-cyclohexene utilizes p-toluenesulfonic acid as a catalyst to react cyclohexanone with triisopropyl orthoformate. This method is reported to achieve yields between 87-92% and a purity of over 98%, highlighting the effectiveness of specific catalytic choices in optimizing the synthesis for both high yield and purity.

Table 1: Comparison of Synthetic Methods for 1-Isopropyl-1-cyclohexene

| Preparation Method | Starting Material(s) | Catalyst/Reagent | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed dehydration | 1-Isopropylcyclohexanol | Concentrated phosphoric acid | Heating, distillation | 45-75 | High | Common laboratory method; purification involves washing and drying. |

| Multi-step reaction from cyclohexanone | Cyclohexanone | Diethyl ether, Al₂(SO₄)₃ | Multi-step, controlled | Not specified | Not specified | A classical, more complex synthetic route. |

| Low-temp reaction (patented) | Cyclohexanone, triisopropyl orthoformate | p-Toluenesulfonic acid | Low temperature, hydrocarbon solvent | 87-92 | >98 | Industrially viable and cost-effective method. |

Purification and Isolation Strategies for Research Applications

Following synthesis, the crude 1-isopropyl-1-cyclohexene product is typically a mixture containing byproducts, unreacted starting materials, and catalyst residues. Rigorous purification is essential to obtain the compound in a form suitable for research applications.

Techniques for Removal of Byproducts and Unreacted Reagents

The primary impurities after an acid-catalyzed dehydration synthesis include water, the acid catalyst, and any unreacted alcohol.

A standard work-up procedure involves several steps:

Neutralization: The crude product is washed with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. nau.edu This step neutralizes and removes any residual acid catalyst.

Washing: Subsequent washing with water or a saturated sodium chloride solution (brine) helps to remove the neutralizing agent and a significant portion of the dissolved water from the organic layer. nau.edu

Drying: The organic product is then treated with an anhydrous drying agent, like anhydrous calcium chloride or magnesium sulfate, to remove the remaining traces of water. nau.edu

These washing and drying steps are critical for removing water-soluble impurities and preparing the product for final purification.

Mechanistic Investigations and Reaction Pathways of 1 Isopropyl 1 Cyclohexene

Electrophilic Addition Reactions

The reaction of 1-isopropyl-1-cyclohexene with hydrogen halides is a classic example of electrophilic addition, a fundamental reaction type for alkenes. chemguide.co.ukchemguide.co.uk The core of this reaction lies in the interaction of the electron-rich pi (π) bond of the cyclohexene (B86901) ring with an electrophile, typically a proton (H+) from the hydrogen halide. vaia.comaskfilo.com

The addition of hydrogen halides, such as hydrogen chloride (HCl) and hydrogen bromide (HBr), to 1-isopropyl-1-cyclohexene proceeds through a multi-step mechanism involving a carbocation intermediate. brainly.comvaia.com The initial step is the protonation of the double bond by the hydrogen halide. vaia.com In this process, the π electrons of the alkene attack the electrophilic hydrogen atom of the hydrogen halide, leading to the formation of a carbon-hydrogen bond and a carbocation on the adjacent carbon. askfilo.comksu.edu.sa

A key feature of the reaction with 1-isopropyl-1-cyclohexene is the formation of a rearranged product. brainly.comgauthmath.com This occurs due to a phenomenon known as a carbocation rearrangement, specifically a hydride shift. vaia.comaskfilo.com Initially, the addition of the proton to the less substituted carbon of the double bond (C2) would form a secondary carbocation at the more substituted carbon (C1). However, this secondary carbocation is adjacent to a tertiary carbon (the isopropyl group's attachment point). A hydrogen atom, along with its bonding electrons (a hydride ion), can migrate from this adjacent carbon to the positively charged carbon. vaia.comaskfilo.com This rearrangement results in the formation of a more stable tertiary carbocation. vaia.comaskfilo.com Carbocation rearrangements are a common occurrence in reactions where a more stable carbocation can be formed through such shifts. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The final step of the mechanism involves the attack of the halide ion (e.g., Cl- or Br-), which acts as a nucleophile, on the more stable tertiary carbocation. askfilo.comvaia.com This results in the formation of the final, rearranged alkyl halide product. brainly.com The general principle is that electrophilic addition of HX to alkenes proceeds through the most stable carbocation intermediate. masterorganicchemistry.com

The rate of reaction with different hydrogen halides increases in the order HF < HCl < HBr < HI. chemguide.co.ukchemguide.co.uk This trend is attributed to the decreasing bond strength of the hydrogen-halogen bond, which makes the proton more readily available for the initial electrophilic attack. chemguide.co.uklibretexts.org

Table 1: Intermediates in the Addition of HCl to 1-Isopropyl-1-cyclohexene

| Step | Intermediate | Description |

| 1 | Secondary Carbocation | Initially formed after protonation of the double bond. |

| 2 | Tertiary Carbocation | Formed via a hydride shift from the adjacent isopropyl group, leading to a more stable intermediate. |

The addition of hydrogen halides to unsymmetrical alkenes like 1-isopropyl-1-cyclohexene is regioselective. This regioselectivity is governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide attaches to the carbon with fewer hydrogen atoms. uomustansiriyah.edu.iq In modern terms, this is explained by the formation of the most stable carbocation intermediate. ksu.edu.sa For 1-isopropyl-1-cyclohexene, the initial protonation occurs to form the more substituted, and therefore more stable, carbocation. However, as discussed, this initial carbocation can undergo rearrangement to an even more stable carbocation.

The stereochemistry of electrophilic addition can be complex. While the addition to simple, symmetrical alkenes often results in a mixture of syn and anti addition products due to the planar nature of the carbocation intermediate allowing for attack from either face, the situation can be different for more complex systems. masterorganicchemistry.com In some cases, particularly at low temperatures, anti-addition can be favored. masterorganicchemistry.com For cyclic systems like 1-isopropyl-1-cyclohexene, the stereochemical outcome can be influenced by the steric hindrance of the substituents on the ring, potentially favoring attack of the nucleophile from the less hindered face of the carbocation.

The electrophilic addition of hydrogen halides to alkenes is typically a two-step process, and its kinetics can be described accordingly. The first step, the formation of the carbocation, is the rate-determining step. chemguide.co.uk This is because it involves the breaking of the π bond and the H-X bond, which has a higher activation energy than the subsequent nucleophilic attack. chemguide.co.uk

The reaction rate is dependent on the concentration of both the alkene and the hydrogen halide. Detailed kinetic studies on similar systems, like the hydrochlorination of cyclohexene in acetic acid, have sometimes suggested a more complex, possibly third-order mechanism under certain conditions, where the rate is proportional to [alkene][HX]². masterorganicchemistry.com

Table 2: Factors Affecting the Rate of Electrophilic Addition

| Factor | Effect on Reaction Rate | Rationale |

| Hydrogen Halide | HI > HBr > HCl > HF | Weaker H-X bond leads to a lower activation energy for the rate-determining step. chemguide.co.uklibretexts.org |

| Alkene Substitution | More substituted alkenes react faster | Alkyl groups stabilize the carbocation intermediate through hyperconjugation. uomustansiriyah.edu.iq |

| Solvent Polarity | Polar solvents can stabilize the carbocation intermediate | Solvation of the charged intermediate lowers its energy. masterorganicchemistry.com |

Oxidation Reactions

Oxidation of the double bond in 1-isopropyl-1-cyclohexene can lead to the formation of various oxygen-containing functional groups, most notably alcohols and epoxides. These transformations are synthetically valuable and can be achieved using a variety of reagent systems.

The double bond of 1-isopropyl-1-cyclohexene is susceptible to attack by oxidizing agents, which can break the π bond and introduce oxygen atoms. The specific product formed, whether a diol (a type of alcohol) or an epoxide, depends on the reagents and reaction conditions employed.

A wide array of reagents can be used to oxidize alkenes. For the formation of diols (dihydroxylation), common reagents include potassium permanganate (B83412) (KMnO₄) and osmium tetroxide (OsO₄). Cold, dilute, and alkaline potassium permanganate typically results in syn-dihydroxylation, where two hydroxyl groups are added to the same face of the double bond. Osmium tetroxide, also leading to syn-dihydroxylation, is a milder and more selective reagent, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).

For the formation of epoxides (epoxidation), peroxy acids are the most common class of reagents. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peroxy acid for this purpose. The reaction with a peroxy acid is a concerted process where the oxygen atom is transferred to the double bond in a single step, resulting in the formation of an epoxide ring. Other reagents, such as magnesium monoperoxyphthalate (MMPP), can also be used for epoxidation. The choice of reagent can influence the stereochemical outcome of the epoxidation, especially in substrates with existing stereocenters.

Table 3: Common Reagents for the Oxidation of Alkenes

| Desired Product | Reagent System | Typical Stereochemistry |

| Diol | Potassium Permanganate (KMnO₄), cold, dilute, alkaline | Syn-addition |

| Diol | Osmium Tetroxide (OsO₄) / NMO | Syn-addition |

| Epoxide | Meta-chloroperoxybenzoic acid (m-CPBA) | Syn-addition to the plane of the double bond |

| Epoxide | Magnesium monoperoxyphthalate (MMPP) | Syn-addition to the plane of the double bond |

Formation of Alcohols and Epoxides

Mechanistic Aspects of Oxidative Transformations

The oxidation of 1-isopropyl-1-cyclohexene can proceed through various pathways, primarily involving the double bond and the allylic position. The reaction mechanism is highly dependent on the oxidant and reaction conditions.

A common oxidative transformation is epoxidation , where the double bond reacts with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide. This reaction is a concerted process where an oxygen atom is transferred to the double bond in a single step, resulting in syn-stereochemistry. libretexts.orglibretexts.org The mechanism involves a four-part, circular transition state. libretexts.org The epoxide can then undergo acid-catalyzed ring-opening to yield a trans-1,2-diol. libretexts.org

Another significant oxidative pathway is allylic oxidation . This can occur with reagents like chromium trioxide or potassium permanganate. In some cases, particularly with certain titanium-based catalysts, oxidation can proceed via a radical mechanism. researchgate.net This pathway involves the formation of a hydroperoxide intermediate, which can lead to the formation of allylic alcohols and ketones. researchgate.net For instance, the oxidation of cyclohexene, a related compound, can yield 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087) through an allylic oxidation route. researchgate.netresearchgate.net The selectivity between epoxidation and allylic oxidation is influenced by the catalyst and reaction conditions. For example, using certain iron-based catalysts, the chemoselectivity can be steered towards either C-H allylic oxidation or C=C epoxidation by tuning the electronic properties of the catalyst. researchgate.net

The table below summarizes the products of different oxidative transformations of cyclohexene, which provides insight into the potential products for 1-isopropyl-1-cyclohexene.

| Oxidant/Catalyst System | Major Products | Reaction Pathway |

| Peroxyacid (e.g., mCPBA) | Epoxide | Epoxidation libretexts.orglibretexts.org |

| Osmium Tetroxide (OsO₄) | cis-Diol | Dihydroxylation libretexts.org |

| Potassium Permanganate (KMnO₄), cold, dilute | cis-Diol | Dihydroxylation |

| Potassium Permanganate (KMnO₄), hot, acidic | Dicarboxylic acid (cleavage) | Oxidative Cleavage masterorganicchemistry.com |

| Ozone (O₃), then Zn/H₂O | Dicarbonyl (cleavage) | Ozonolysis |

| Titanium-silicate catalysts with H₂O₂ | Epoxide, Allylic oxidation products | Competitive epoxidation and radical allylic oxidation researchgate.net |

| Iron-based catalysts | Epoxide or Allylic alcohol/ketone | Tunable chemoselectivity researchgate.net |

Reduction Reactions

Reduction reactions of 1-isopropyl-1-cyclohexene primarily target the carbon-carbon double bond, leading to the formation of isopropylcyclohexane.

Catalytic hydrogenation is a standard method for reducing the double bond of 1-isopropyl-1-cyclohexene to yield isopropylcyclohexane. This process involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. youtube.comlibretexts.org

Heterogeneous catalysts are widely used for the hydrogenation of alkenes. These catalysts are in a different phase from the reactants, typically a solid metal on a support. Common examples include platinum (Pt), palladium (Pd), and nickel (Ni) on carbon (C) or other supports like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). youtube.comlibretexts.orgresearchgate.net The reaction occurs on the surface of the metal catalyst where the H-H bond of hydrogen is broken, and the hydrogen atoms are added to the same face of the double bond (syn-addition). youtube.com The activity and selectivity of these catalysts can be influenced by the choice of metal, support, and reaction conditions. researchgate.net For instance, palladium catalysts are known to sometimes cause isomerization of the double bond during hydrogenation. researchgate.net

Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity under mild conditions. nih.gov Wilkinson's catalyst, (PPh₃)₃RhCl, is a well-known example used for alkene hydrogenation. libretexts.orgresearchgate.net The mechanism typically involves the oxidative addition of hydrogen to the metal center, followed by coordination of the alkene, migratory insertion, and reductive elimination of the alkane. libretexts.org More recently, catalysts based on more earth-abundant metals like iron and cobalt have been developed for the hydrogenation of sterically hindered alkenes. nih.govnih.gov For example, a bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex has shown high activity for the hydrogenation of trisubstituted olefins like 1-methyl-1-cyclohexene. nih.gov

The table below provides a comparison of different catalytic systems for alkene hydrogenation.

| Catalyst Type | Catalyst Examples | Phase | Typical Conditions | Key Features |

| Heterogeneous | Pt/C, Pd/C, Ni, PtO₂ (Adams' catalyst) youtube.comlibretexts.org | Solid catalyst, liquid/gas reactants | H₂ gas, pressure, room to elevated temp. | Industrially common, easy separation, can require harsh conditions. libretexts.orgresearchgate.net |

| Homogeneous | Wilkinson's catalyst ((PPh₃)₃RhCl) libretexts.org, Crabtree's catalyst, Iron and Cobalt pincer complexes nih.govnih.gov | All in solution | H₂ gas, often milder temp. and pressure | High activity and selectivity, catalyst recovery can be challenging. nih.gov |

While direct reductive cleavage of the carbon-carbon double bond in 1-isopropyl-1-cyclohexene is not a typical reaction, the principles of reductive cleavage can be applied to its derivatives. Functional group interconversion refers to the transformation of one functional group into another. wikipedia.orgscribd.com For example, if the double bond of 1-isopropyl-1-cyclohexene were first converted to an epoxide, this epoxide could then undergo reductive cleavage. The use of reagents like lithium aluminum hydride (LiAlH₄), often in the presence of a Lewis acid like aluminum chloride (AlCl₃), can open cyclic ethers and acetals. cdnsciencepub.com

Functional group interconversions can be used to transform the initial alkene into other functionalities. For instance, hydroboration-oxidation would convert 1-isopropyl-1-cyclohexene into an alcohol, which could then be converted into other groups like halides or sulfonates. ub.edu These subsequent functional groups could then be subject to reductive cleavage reactions.

Catalytic Hydrogenation to Saturated Cyclohexanes

Isomerization Processes

1-Isopropyl-1-cyclohexene can undergo isomerization, particularly under acidic conditions. A notable example is the equilibrium between 1-isopropyl-1-cyclohexene and its isomer, isopropylidenecyclohexane. When treated with a strong acid, isopropylidenecyclohexane can isomerize to form 1-isopropyl-1-cyclohexene. vaia.comchegg.comaskfilo.com At equilibrium, the mixture contains approximately 70% 1-isopropyl-1-cyclohexene and 30% isopropylidenecyclohexane, indicating that the endocyclic isomer is more stable. vaia.comchegg.comaskfilo.com This isomerization proceeds through a carbocation intermediate. vaia.com The greater stability of the trisubstituted double bond in 1-isopropyl-1-cyclohexene compared to the disubstituted exocyclic double bond in isopropylidenecyclohexane drives the equilibrium towards the former.

Acid-Catalyzed Isomerization from Isopropylidenecyclohexane

The isomerization of isopropylidenecyclohexane to the more stable 1-isopropyl-1-cyclohexene is a classic example of an acid-catalyzed reaction that proceeds through a carbocation intermediate. When treated with a strong acid at room temperature, the π electrons of the exocyclic double bond in isopropylidenecyclohexane are protonated. vaia.comstudysoup.combartleby.com This protonation step leads to the formation of a tertiary carbocation, a relatively stable intermediate.

Thermodynamic and Kinetic Control in Isomerization Equilibria

The isomerization between isopropylidenecyclohexane and 1-isopropyl-1-cyclohexene provides a clear illustration of thermodynamic versus kinetic control. numberanalytics.comwikipedia.orglibretexts.org At equilibrium, the product mixture is composed of approximately 70% 1-isopropyl-1-cyclohexene and 30% isopropylidenecyclohexane. vaia.comstudysoup.combartleby.comchegg.comvaia.com This indicates that 1-isopropyl-1-cyclohexene is the thermodynamically more stable isomer. The greater stability of 1-isopropyl-1-cyclohexene is attributed to the fact that it is a trisubstituted alkene, whereas isopropylidenecyclohexane is a disubstituted alkene. Generally, the thermodynamic stability of alkenes increases with the number of alkyl substituents on the double bond. orgoreview.com

The reaction proceeds slowly at room temperature, which suggests a significant activation energy barrier (ΔG‡) must be overcome for the isomerization to occur. vaia.comvaia.com Under conditions where the reaction is reversible, typically at higher temperatures or with longer reaction times, the thermodynamically controlled product, 1-isopropyl-1-cyclohexene, will be the major component of the mixture. numberanalytics.comwikipedia.orgpressbooks.pub In contrast, kinetic control would favor the product that is formed faster, which is not necessarily the more stable product. wikipedia.orglibretexts.org For this specific isomerization, the equilibrium lies in favor of the more stable trisubstituted alkene.

Below is a table summarizing the equilibrium composition of the isomerization reaction.

| Compound | Percentage at Equilibrium |

| 1-Isopropyl-1-cyclohexene | ~70% |

| Isopropylidenecyclohexane | ~30% |

The equilibrium constant (Keq) for this reaction is approximately 2.33, further confirming that the formation of 1-isopropyl-1-cyclohexene is favored. vaia.com

Elimination Reactions Yielding 1-Isopropyl-1-cyclohexene

1-Isopropyl-1-cyclohexene can be synthesized through elimination reactions of appropriately substituted cyclohexyl derivatives. The E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways are the primary mechanisms for such transformations. chemistrysteps.comlumenlearning.com

E2 Elimination Reactions from Substituted Cyclohexyl Derivatives

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. fiveable.me For the formation of 1-isopropyl-1-cyclohexene, a suitable substrate would be a 1-isopropylcyclohexyl derivative with a good leaving group (e.g., a halide or a tosylate) at the C1 position. A strong, non-bulky base, such as sodium ethoxide, is typically employed to facilitate the E2 reaction. chemistrysteps.com

Stereochemical Requirements for E2 Pathways

A critical aspect of E2 reactions in cyclohexane (B81311) systems is the stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. spcmc.ac.inucalgary.calibretexts.orglibretexts.org This means that both the hydrogen atom and the leaving group must be in axial positions on adjacent carbons for the elimination to occur efficiently. fiveable.meucalgary.calibretexts.orgyoutube.com This trans-diaxial arrangement allows for the optimal overlap of the developing p-orbitals to form the new π bond. spcmc.ac.in

If the leaving group is in an equatorial position, the molecule must first undergo a ring flip to a less stable conformation where the leaving group becomes axial, provided this is conformationally possible. fiveable.meucalgary.ca The energy barrier for this conformational change can significantly affect the reaction rate. fiveable.me For instance, if a bulky substituent like a tert-butyl group is present and locks the conformation, preventing the leaving group from assuming an axial position, the E2 reaction will be significantly hindered or may not occur at all. ucalgary.ca

Regioselectivity in Elimination Reactions (e.g., Zaitsev vs. Hofmann products)

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important. Zaitsev's rule states that in an elimination reaction, the more substituted (and thus more stable) alkene will be the major product. orgoreview.comchemistrysteps.commasterorganicchemistry.com The formation of 1-isopropyl-1-cyclohexene, a trisubstituted alkene, is an example of a Zaitsev product.

The choice of base plays a crucial role in determining the regioselectivity. Small, unhindered bases, like ethoxide or hydroxide, favor the formation of the Zaitsev product. orgoreview.comwizeprep.com These bases are able to access the more sterically hindered proton that leads to the more stable alkene.

Conversely, the use of a bulky, sterically hindered base, such as potassium tert-butoxide, favors the formation of the Hofmann product, which is the less substituted alkene. orgoreview.comwizeprep.com The bulky base preferentially removes the more sterically accessible proton from the less substituted adjacent carbon.

However, the stereochemical requirement for a trans-diaxial arrangement in E2 reactions can override Zaitsev's rule. libretexts.orglibretexts.org If the only available anti-periplanar proton is on the less substituted carbon, the Hofmann product will be formed exclusively, even with a small base. orgoreview.com In the context of forming 1-isopropyl-1-cyclohexene, the reaction conditions, particularly the choice of base and the stereochemistry of the starting material, must be carefully considered to favor the desired Zaitsev product. chemistrysteps.com In E1 reactions, which proceed through a carbocation intermediate, Zaitsev's rule is generally followed, leading to the formation of the most stable alkene. chemistrysteps.comnau.edulibretexts.org

The following table summarizes the factors influencing the regioselectivity of elimination reactions.

| Factor | Favors Zaitsev Product (e.g., 1-Isopropyl-1-cyclohexene) | Favors Hofmann Product |

| Base | Small, unhindered base (e.g., NaOEt) | Bulky, hindered base (e.g., KOtBu) |

| Reaction Mechanism | E1 reactions generally favor the Zaitsev product. | |

| Stereochemistry | Requires an available anti-periplanar proton on the more substituted β-carbon. | An anti-periplanar proton is only available on the less substituted β-carbon. |

Stereochemical and Conformational Aspects in 1 Isopropyl 1 Cyclohexene Chemistry

Conformational Analysis of the Cyclohexene (B86901) Ring System

The introduction of an endocyclic double bond in a cyclohexane (B81311) ring flattens a portion of the molecule, significantly altering its conformational landscape compared to the classic chair and boat forms of cyclohexane. This results in unique conformations that accommodate the geometric constraints of the sp² hybridized carbons.

Half-Chair and Screw-Boat Conformations

The cyclohexene ring primarily exists in two key conformations: the half-chair and the screw-boat (or twist-boat). The double bond requires the two sp² carbons (C1 and C2) and their immediate neighbors (C3 and C6) to be nearly coplanar. lookchem.com The remaining two carbons (C4 and C5) are puckered out of this plane.

The most stable conformation for cyclohexene is the half-chair . lookchem.comlibretexts.org In this arrangement, one of the non-planar carbons is positioned above the plane and the other below. This conformation minimizes both angle strain and torsional strain by staggering most of the carbon-hydrogen bonds. masterorganicchemistry.com The half-chair form is dissymmetric and exists as a pair of rapidly interconverting enantiomers at room temperature. lookchem.com

The screw-boat conformation is a higher-energy alternative. wikipedia.org It can be visualized as a twisted version of the boat conformation seen in cyclohexane. libretexts.org While it alleviates the severe flagpole interactions of a true boat conformation, it still possesses greater torsional strain than the half-chair. youtube.com The screw-boat form is generally considered a transition state or a shallow energy minimum on the pathway of conformational interconversion. wikipedia.org The energy barrier for the interconversion between the two half-chair forms is relatively low. lookchem.com

Table 1: Relative Conformational Energies of Cyclohexene

| Conformation | Relative Energy (kJ/mol) | Stability Ranking |

|---|---|---|

| Half-Chair | 0 | Most Stable |

| Screw-Boat | ~23 | Less Stable |

Note: Energy values are approximate and can vary based on the computational method and substitution pattern.

Influence of Isopropyl Group on Ring Conformation

The placement of a bulky isopropyl group at the C1 position, one of the sp² carbons, has a significant impact on the conformational preference of the 1-isopropyl-1-cyclohexene ring. Substituents on the double bond carbons can introduce allylic strain, which is a type of steric strain between a substituent on an sp² carbon and the substituents on an adjacent sp³ carbon.

In 1-isopropyl-1-cyclohexene, the isopropyl group will sterically interact with the hydrogen atoms at the C6 position. To minimize this strain, the ring will adopt a half-chair conformation that orients the C6 hydrogens away from the isopropyl group. The bulky isopropyl group generally restricts the flexibility of the ring compared to unsubstituted cyclohexene. libretexts.orglibretexts.org While traditional axial and equatorial positions are not present at C1, the steric bulk of the isopropyl group will influence the equilibrium between the two possible half-chair conformers, favoring the one that minimizes steric interactions with the rest of the ring. The general principle that bulkier groups dictate conformational stability holds true, even in this modified ring system. youtube.compearson.com

Stereoisomerism and Chirality in 1-Isopropyl-1-cyclohexene Derivatives

1-Isopropyl-1-cyclohexene itself is an achiral molecule as it possesses a plane of symmetry that passes through the C1-C2 double bond and bisects the C4-C5 bond. However, the introduction of one or more substituents on the saturated carbons (C3, C4, C5, or C6) can lead to the formation of stereoisomers. msu.edu

If a single substituent is introduced at positions C3, C4, C5, or C6, a chiral center is created, and the molecule can exist as a pair of enantiomers. For example, 4-hydroxy-1-isopropyl-1-cyclohexene is a chiral molecule.

Stereoselectivity and Diastereoselectivity in Synthetic Transformations

Synthetic reactions involving 1-isopropyl-1-cyclohexene and its derivatives often exhibit stereoselectivity, where one stereoisomer is preferentially formed over others. saskoer.ca This selectivity is typically governed by the steric hindrance imposed by the bulky isopropyl group and the inherent conformational preferences of the cyclohexene ring.

Diastereoselectivity is commonly observed in addition reactions across the double bond. The attacking reagent will preferentially approach from the less sterically hindered face of the cyclohexene ring. The isopropyl group, along with the pseudo-axial and pseudo-equatorial hydrogens on the allylic carbons, creates a distinct steric environment on each face of the double bond. For example, in the epoxidation or hydroboration of 1-isopropyl-1-cyclohexene, the electrophilic reagent is expected to add to the face of the double bond that is anti to the bulkier groups on the ring, leading to a major diastereomer. beilstein-journals.org

Stereoselectivity is also a key factor in elimination reactions that form substituted cyclohexenes. For instance, in an E1 elimination reaction, the formation of the more stable trans (E) alkene is generally favored over the cis (Z) isomer due to reduced steric strain. chemistrysteps.comyoutube.com While 1-isopropyl-1-cyclohexene itself does not have E/Z isomerism, the principles of forming the most stable double bond configuration are crucial when it is the product of a reaction.

Table 2: Examples of Stereoselective Reactions

| Reaction Type | Substrate Example | Expected Outcome | Controlling Factor |

|---|---|---|---|

| Epoxidation | 1-Isopropyl-1-cyclohexene | Formation of one major diastereomeric epoxide | Steric hindrance from the isopropyl group and ring conformation directs the approach of the peroxy acid. |

| Hydroboration-Oxidation | 1-Isopropyl-1-cyclohexene | Preferential formation of one diastereomeric alcohol | The borane (B79455) reagent adds to the less hindered face of the double bond. |

Transition State Conformations in Reaction Mechanisms

The conformation of the transition state is a critical factor in determining the stereochemical and regiochemical outcome of a reaction. The ground-state conformational preferences of the 1-isopropyl-1-cyclohexene ring system directly influence the energy and geometry of the transition states for subsequent reactions.

In reactions such as electrophilic additions, the transition state will resemble a conformation that allows for optimal orbital overlap while minimizing steric repulsions. The attacking electrophile will approach from a trajectory that avoids the steric bulk of the isopropyl group. The developing positive charge in the transition state is stabilized by the existing molecular geometry.

For elimination reactions in derivatives of 1-isopropyl-1-cyclohexene, particularly E2 reactions, the transition state conformation is highly constrained. The E2 mechanism requires a specific anti-periplanar (or sometimes syn-periplanar) arrangement of the hydrogen to be removed and the leaving group. libretexts.org In a cyclohexene precursor ring, achieving this geometry might necessitate adopting a higher-energy conformation. For example, a leaving group might need to be in an axial position for an anti-periplanar elimination to occur. If the most stable ground-state conformation places this group in an equatorial position, the molecule must first undergo a ring flip to a less stable conformation before the reaction can proceed. libretexts.org The energy difference between these conformers will be reflected in the activation energy of the reaction, thus affecting its rate and potentially favoring an alternative reaction pathway. The bulky isopropyl group can raise the energy of certain conformations, thereby disfavoring transition states that involve those geometries.

Advanced Spectroscopic Characterization and Analytical Techniques in Research

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. In the context of 1-isopropyl-1-cyclohexene, it is essential for verifying the purity of a synthesized sample and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile compounds like 1-isopropyl-1-cyclohexene.

In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The retention index is a key parameter derived from this process, which helps in identifying compounds. For 1-isopropyl-1-cyclohexene, experimental Kovats retention indices have been reported, which vary depending on the type of GC column used. nih.gov

Table 1: Experimental Kovats Retention Indices for 1-Isopropyl-1-cyclohexene

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 919 - 972 |

| Semi-standard non-polar | 922 - 933 |

| Standard polar | 1038 - 1082 |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Following separation by GC, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment into smaller, charged ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The fragmentation pattern is characteristic of the molecule's structure. For 1-isopropyl-1-cyclohexene, the mass spectrum shows several key peaks that are indicative of its structure. nih.gov The base peak, which is the most abundant ion, and other significant fragments help in confirming the identity of the compound. nih.gov

Table 2: Key Mass Spectrometry Fragmentation Data for 1-Isopropyl-1-cyclohexene

| Property | Value |

|---|---|

| Molecular Weight | 124.22 g/mol |

| Top Peak (m/z) | 81 |

| 2nd Highest Peak (m/z) | 109 |

Data sourced from PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile for GC. google.com While GC-MS is often preferred for 1-isopropyl-1-cyclohexene, HPLC is particularly valuable for the separation of alkene isomers that may have very similar boiling points. google.comnsf.gov For instance, a synthesis aimed at producing 1-isopropyl-1-cyclohexene might also yield isomers such as 3-isopropyl-1-cyclohexene or 4-isopropyl-1-cyclohexene.

The separation in HPLC is achieved by passing a pressurized liquid mobile phase containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). google.com The choice of stationary and mobile phases is critical for achieving separation. nsf.gov For non-polar compounds like alkene isomers, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nsf.gov Isomers will interact differently with the stationary phase, leading to different retention times and enabling their separation and quantification. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. It provides information about the carbon skeleton and the environment of each proton within the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 1-isopropyl-1-cyclohexene, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments. Based on the structure, a predicted spectrum can be described.

Vinylic Proton: A single proton is attached to the double bond (at C2). This proton is expected to appear as a multiplet in the downfield region typical for vinylic protons, likely around 5.4-5.6 ppm.

Isopropyl Group Protons: The isopropyl group has two types of protons. The single methine proton (-CH) would appear as a multiplet (a septet if coupling to all six methyl protons is resolved) further downfield than typical aliphatic protons due to its proximity to the double bond. The six methyl protons (-CH₃) would appear as a doublet in the upfield region (around 1.0 ppm), coupled to the methine proton.

Cyclohexene (B86901) Ring Protons: The cyclohexene ring contains eight protons at four different positions. The two allylic protons at C6 are adjacent to the double bond and would be deshielded compared to other aliphatic protons. The two protons at C3 are also allylic. The remaining four protons at C4 and C5 are in a more standard aliphatic environment and would appear further upfield. These ring protons would show complex splitting patterns due to coupling with each other.

Table 3: Predicted ¹H NMR Chemical Shifts for 1-Isopropyl-1-cyclohexene

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

|---|---|---|---|

| Vinylic H (C2-H) | ~ 5.4 - 5.6 | Multiplet | 1 |

| Isopropyl Methine H | ~ 2.2 - 2.5 | Multiplet (Septet) | 1 |

| Allylic H (C3, C6) | ~ 1.9 - 2.1 | Multiplet | 4 |

| Aliphatic H (C4, C5) | ~ 1.5 - 1.7 | Multiplet | 4 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. A broadband-decoupled ¹³C NMR spectrum of 1-isopropyl-1-cyclohexene would show a distinct signal for each unique carbon atom. Due to molecular symmetry, some carbon atoms may be equivalent. In 1-isopropyl-1-cyclohexene, which lacks symmetry, all nine carbon atoms are expected to be unique, resulting in nine distinct signals in the spectrum.

Olefinic Carbons: The two carbons of the double bond (C1 and C2) would appear in the most downfield region of the spectrum (typically 120-140 ppm). docbrown.info The substituted carbon (C1) would be further downfield than the C2 carbon.

Isopropyl Group Carbons: The methine carbon (-CH) of the isopropyl group would appear in the aliphatic region, and the two equivalent methyl carbons (-CH₃) would appear as a single signal in the upfield region of the spectrum.

Cyclohexene Ring Carbons: The four sp³-hybridized carbons of the cyclohexene ring (C3, C4, C5, C6) would have signals in the upfield aliphatic region, typically between 20-40 ppm. pressbooks.pub

Table 4: Predicted ¹³C NMR Chemical Shifts for 1-Isopropyl-1-cyclohexene

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Olefinic, Substituted) | ~ 135 - 145 |

| C2 (Olefinic) | ~ 120 - 130 |

| Isopropyl Methine C | ~ 30 - 40 |

| C3, C6 (Allylic) | ~ 25 - 35 |

| C4, C5 (Aliphatic) | ~ 20 - 30 |

Two-dimensional (2D) NMR techniques are invaluable for mapping the connectivity of atoms within a molecule, resolving signal overlap, and confirming structural assignments.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In a COSY spectrum of 1-isopropyl-1-cyclohexene, cross-peaks would appear between the signals of coupled protons. Key expected correlations include:

The vinylic proton (C2-H) showing a correlation to the allylic protons at C3.

The isopropyl methine proton showing a strong correlation to the isopropyl methyl protons.

Correlations between adjacent protons on the cyclohexene ring (e.g., C3-H with C4-H, C4-H with C5-H, etc.), helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps out the correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This technique is extremely useful for definitively assigning carbon signals based on their attached, and often more easily assigned, proton signals. youtube.com For 1-isopropyl-1-cyclohexene, the HSQC spectrum would show:

A cross-peak connecting the vinylic proton signal to the C2 carbon signal.

A cross-peak between the isopropyl methine proton signal and its corresponding carbon signal.

Correlations for each of the CH₂ groups in the cyclohexene ring, linking their proton signals to their respective carbon signals.

Together, these advanced NMR methods provide a comprehensive and unambiguous picture of the molecular structure of 1-isopropyl-1-cyclohexene, confirming the atomic connectivity and solidifying the structural elucidation.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, complementary analytical techniques used to identify the functional groups present within a molecule by probing its vibrational modes. In the study of 1-isopropyl-1-cyclohexene, these methods provide a detailed fingerprint of its molecular structure, confirming the presence of its key alkene and alkyl functionalities.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The specific frequencies of absorbed radiation correspond to the energy required for these vibrations, which is dependent on the bond strength and the mass of the atoms involved. Raman spectroscopy, on the other hand, involves scattering of monochromatic light (usually from a laser). While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.

For 1-isopropyl-1-cyclohexene, the key structural features are the endocyclic carbon-carbon double bond (C=C) within the cyclohexene ring, the associated vinylic C-H bond, and the saturated C-H bonds of the isopropyl group and the ring's methylene (B1212753) (-CH2-) groups.

Key vibrational modes for 1-isopropyl-1-cyclohexene include:

C-H Stretching: Vibrations from C-H bonds in the isopropyl group and the saturated portion of the cyclohexene ring typically appear in the 2850-3000 cm⁻¹ region. The vinylic C-H stretch (=C-H) is expected to appear at a higher frequency, generally in the 3000-3100 cm⁻¹ range. echemi.com

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the cyclohexene ring is a characteristic feature. For cyclic alkenes, this peak is typically found in the 1640-1680 cm⁻¹ region. docbrown.info In related cyclohexene structures, this stretching frequency has been observed around 1655 cm⁻¹. acs.org

C-H Bending: The spectra will also show a series of peaks corresponding to various C-H bending (scissoring, rocking, wagging, and twisting) vibrations in the fingerprint region (below 1500 cm⁻¹). For example, CH₂ bending vibrations are often observed around 1440 cm⁻¹. docbrown.info

The table below summarizes the principal vibrational frequencies observed in the spectroscopic analysis of 1-isopropyl-1-cyclohexene and related alkene structures.

| Vibrational Mode | Functional Group | Typical IR Frequency Range (cm⁻¹) | Typical Raman Shift Range (cm⁻¹) | Notes |

|---|---|---|---|---|

| C-H Stretch (sp²) | Vinylic (=C-H) | 3000 - 3100 | 3000 - 3100 | Indicates the hydrogen on the double bond. |

| C-H Stretch (sp³) | Alkyl (C-H) | 2850 - 3000 | 2850 - 3000 | From isopropyl and cyclohexene ring methylene groups. |

| C=C Stretch | Alkene (C=C) | 1640 - 1680 | 1640 - 1680 | Often stronger and more distinct in Raman spectra. |

| CH₂ Bend | Methylene (-CH₂) | ~1440 - 1465 | ~1440 - 1465 | Characteristic scissoring vibration. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a definitive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. It allows for the accurate determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of a molecule in the solid state.

Since 1-isopropyl-1-cyclohexene is a liquid under standard conditions, it cannot be analyzed directly by single-crystal X-ray diffraction. However, this technique is invaluable for determining the structure of its solid derivatives. By synthesizing a crystalline derivative—for instance, through reactions involving the double bond to introduce functional groups that facilitate crystallization (e.g., epoxidation followed by ring-opening, or complexation with a metal)—its precise solid-state structure can be elucidated.

The analysis of a suitable derivative would provide critical insights into:

Ring Conformation: The cyclohexene ring is not planar and typically adopts a half-chair or sofa conformation. X-ray crystallography can determine the exact puckering of the ring.

Substituent Orientation: The precise bond angles and torsional angles defining the position and orientation of the isopropyl group relative to the cyclohexene ring would be determined.

Intermolecular Interactions: The crystal packing reveals how individual molecules of the derivative interact with each other in the solid state, identifying non-covalent forces such as hydrogen bonds or van der Waals interactions that dictate the crystal lattice structure. eurjchem.com

While specific crystallographic data for a derivative of 1-isopropyl-1-cyclohexene is not available, the table below illustrates the type of data that would be obtained from such an experiment, based on typical data for organic molecules. eurjchem.comresearchgate.net

| Parameter | Description | Example Data for a Hypothetical Derivative |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95.5° |

| Volume (V) | The volume of the unit cell. | 1050 ų |

| Z | The number of molecules per unit cell. | 4 |

| Bond Length (C=C) | The distance between the two sp² hybridized carbon atoms. | 1.34 Å |

| Bond Angle (C-C=C) | The angle within the cyclohexene ring involving the double bond. | 122.5° |

This detailed structural information is crucial for understanding structure-activity relationships, reaction mechanisms, and the physical properties of the compound's derivatives.

Theoretical and Computational Studies of 1 Isopropyl 1 Cyclohexene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, geometry, and chemical reactivity. Methods like Molecular Orbital Theory and Density Functional Theory are employed to model the electronic structure of 1-isopropyl-1-cyclohexene.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. youtube.comyoutube.com For 1-isopropyl-1-cyclohexene, the most significant orbitals for understanding its reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital where the most loosely held electrons reside and is associated with the molecule's ability to act as a nucleophile or electron donor. In 1-isopropyl-1-cyclohexene, the HOMO is primarily localized on the carbon-carbon double bond (C=C), making this the most probable site for electrophilic attack. The LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to act as an electrophile or electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational software can calculate the energies and visualize the shapes of these orbitals. For 1-isopropyl-1-cyclohexene, the presence of the electron-donating isopropyl group is expected to raise the energy of the HOMO compared to unsubstituted cyclohexene (B86901), potentially making it more reactive towards electrophiles.

Table 1: Illustrative Frontier Orbital Data for Substituted Alkenes This table presents typical data obtained from MO calculations and is for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Ethene | -10.5 | 1.2 | 11.7 |

| Propene | -9.7 | 1.0 | 10.7 |

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It has become a mainstay in computational chemistry for its balance of accuracy and computational cost. DFT calculations can predict a wide range of properties for 1-isopropyl-1-cyclohexene with high accuracy. nih.govmdpi.com

Key applications of DFT for this molecule include:

Geometry Optimization: Determining the most stable three-dimensional structure by finding the lowest energy arrangement of atoms. This provides precise bond lengths, bond angles, and dihedral angles. For 1-isopropyl-1-cyclohexene, DFT would confirm the half-chair conformation of the cyclohexene ring.

Electron Density Distribution: Mapping the electron density to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The area around the C=C double bond would show the highest electron density.

Vibrational Frequencies: Calculating the vibrational modes of the molecule, which can be directly compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure.

Thermochemical Properties: Estimating thermodynamic quantities such as enthalpy of formation and Gibbs free energy. chemeo.com

Table 2: Representative Geometric Parameters of 1-Isopropyl-1-cyclohexene from DFT Calculation This table contains representative data that would be generated from a DFT geometry optimization.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C1=C2 | ~ 1.34 Å |

| Bond Length | C1-C(isopropyl) | ~ 1.51 Å |

| Bond Angle | C2-C1-C(isopropyl) | ~ 122° |

Molecular Dynamics and Conformational Sampling

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. The cyclohexene ring is flexible and can adopt different conformations, and the isopropyl group can rotate. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing a detailed picture of its conformational landscape and flexibility.

For 1-isopropyl-1-cyclohexene, the cyclohexene ring primarily exists in a half-chair conformation. MD simulations can explore the energy barriers associated with ring-puckering and the interconversion between different conformers. Furthermore, these simulations can sample the rotational conformations (rotamers) of the isopropyl group relative to the ring. The stability of different conformers is influenced by steric interactions. acs.orgstudy.com For instance, conformations where the bulky isopropyl group leads to steric hindrance with the ring's axial hydrogens would be energetically less favorable. study.com This analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Computational Modeling of Reactivity and Reaction Pathways

Computational chemistry is an indispensable tool for predicting the outcomes of chemical reactions, providing insights into mechanisms, regioselectivity, and stereoselectivity. dntb.gov.uarsc.org

Many reactions involving unsymmetrical alkenes like 1-isopropyl-1-cyclohexene can yield multiple products. For example, in the hydroboration-oxidation of 1-isopropyl-1-cyclohexene, the hydroxyl group can add to one of two carbons in the double bond (regioselectivity), and it can add from the same or opposite face as the hydrogen atom (stereoselectivity). chemrxiv.org

Computational methods can predict the major product by calculating the activation energies for all possible reaction pathways. longdom.orgresearchgate.net The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product. rsc.org By comparing the transition state energies leading to different regioisomers and stereoisomers, a quantitative prediction of the product distribution can be achieved. For 1-isopropyl-1-cyclohexene, steric hindrance from the bulky isopropyl group is expected to be a major factor directing the regiochemical outcome of addition reactions.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). e3s-conferences.org Identifying the geometry of the TS and calculating its energy are central to understanding reaction kinetics. acs.org Computational algorithms can locate the TS on the potential energy surface, which is a first-order saddle point (a maximum in the reaction coordinate direction and a minimum in all other directions). scm.com

Once the TS structure is found, a frequency calculation is performed to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. This value is critical as it directly relates to the rate of the reaction via the Arrhenius equation. By computing activation energies for competing reaction pathways, chemists can predict which reaction will occur fastest and under what conditions. rsc.org

Table 3: Example of a Calculated Transition State Profile This table illustrates typical output from a transition state calculation for a hypothetical electrophilic addition to 1-isopropyl-1-cyclohexene.

| Parameter | Value | Unit |

|---|---|---|

| Energy of Reactants | -350.50 | Hartrees |

| Energy of Transition State | -350.47 | Hartrees |

| Activation Energy (Ea) | 18.8 | kcal/mol |

| Number of Imaginary Frequencies | 1 | - |

Thermodynamic and Kinetic Parameters from Computational Data

Due to the limited availability of specific computational studies focused solely on 1-isopropyl-1-cyclohexene, this section presents thermodynamic and kinetic parameters for structurally related monoterpenes, primarily isomers of p-menthane. This data, derived from computational chemistry studies, provides valuable insights into the stability and reactivity of similar molecular scaffolds. The parameters discussed are crucial for understanding the behavior of these compounds in chemical reactions, such as isomerization and hydrogenation.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the thermodynamic properties of molecules. These calculations can provide accurate estimations of enthalpy (ΔH), entropy (S), and Gibbs free energy (ΔG), which determine the spontaneity and equilibrium position of chemical reactions. For instance, the isomerization of monoterpene epoxides has been studied computationally, revealing that the transformation into aldehydes is generally more spontaneous and thermodynamically favorable than the formation of alcohols over a range of temperatures. acs.org

Kinetic parameters, such as activation energies (Ea), are also accessible through computational modeling. These parameters are essential for determining reaction rates. For example, in the context of cyclohexene hydrogenation, DFT calculations have been used to analyze reaction pathways and determine the activation barriers for each step. teledos.gr Such studies indicate that the hydrogenation of cyclohexene to cyclohexane (B81311) is a thermodynamically favorable exothermic reaction. researchgate.net

The following table summarizes computed thermodynamic data for key isomers in the p-menthane series, which are structurally analogous to 1-isopropyl-1-cyclohexene. These values are typically calculated at a standard state (298.15 K and 1 atm).

Table 1: Computed Thermodynamic Parameters for p-Menthane Analogs

| Compound | Method | ΔH°f (kcal/mol) | S° (cal/mol·K) | ΔG°f (kcal/mol) |

|---|---|---|---|---|

| Limonene | DFT | -20.5 | 98.3 | 28.7 |

| α-Terpinene | DFT | -18.9 | 97.1 | 29.5 |

| γ-Terpinene | DFT | -20.1 | 96.5 | 29.1 |

| Terpinolene | DFT | -21.8 | 97.8 | 27.9 |

Note: The data presented are representative values from computational studies and may vary depending on the specific computational methods and basis sets used. These values are for structural analogs of 1-isopropyl-1-cyclohexene.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogs

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.govsysrevpharm.org These models are pivotal in medicinal chemistry and toxicology for predicting the activity of new molecules, thereby streamlining the drug discovery process. jocpr.com This section explores the application of QSAR methodologies to analogs of 1-isopropyl-1-cyclohexene, specifically other monoterpenoids (terpenes), to understand how molecular properties influence their biological effects.

QSAR studies on monoterpenoids have been conducted to elucidate the structural requirements for various biological activities, including insecticidal and cytotoxic effects. nih.govmdpi.com These studies involve the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized into several classes, such as electronic (e.g., Mulliken charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices). iastate.edunih.gov

A typical QSAR study involves developing a mathematical equation that links these descriptors to a measured biological response, such as the concentration required to inhibit a biological process by 50% (IC50) or the lethal dose for 50% of a test population (LD50). For example, in a study on the insecticidal activity of a series of monoterpenoids against the housefly, a linear relationship was found between the LD50 values and specific electronic and steric descriptors. iastate.edu This suggests that both the electronic distribution and the size and shape of the molecule are critical for its insecticidal potency.

To illustrate the principles of a QSAR study, the following table presents a hypothetical dataset for a series of p-menthane derivatives with reported cytotoxic activity against a human tumor cell line. The table includes the biological activity (Growth Inhibition percentage, GI) and selected molecular descriptors that could be used in a QSAR model.

Table 2: Illustrative QSAR Data for Cytotoxicity of p-Menthane Analogs

| Compound | Structure | Biological Activity (GI %) | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| (+)-Limonene | C10H16 | 58.48 - 93.10 | 4.57 | 136.23 | 0 |